3-(Azidomethyl)-3-ethyloxetane

説明

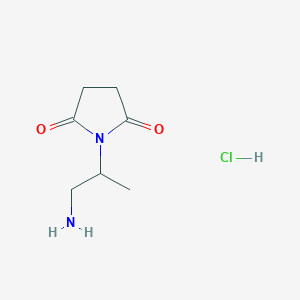

3-(Azidomethyl)-3-ethyloxetane is a type of azide-modified nucleoside . It is an important building block for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . It has been used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based SBS .

Synthesis Analysis

The synthesis of 3-(Azidomethyl)-3-ethyloxetane involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .Molecular Structure Analysis

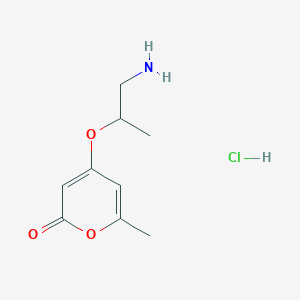

The molecular structure of 3-(Azidomethyl)-3-ethyloxetane is characterized by the presence of an azido moiety (N3) that has an intense, narrow and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .Chemical Reactions Analysis

The chemical reactions involving 3-(Azidomethyl)-3-ethyloxetane include its use in DNA sequencing by synthesis (SBS). The four 3′-O-azidomethyl nucleotide reversible terminators (3′-O-azidomethyl-dNTPs) displayed surface enhanced Raman scattering (SERS) at 2125 cm−1 . In addition, azide-modified nucleosides are important for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .科学的研究の応用

High-Performance Binders for Energetic Composites

3-(Azidomethyl)-3-ethyloxetane is utilized as a monomer in the synthesis of energetic polyoxetanes, which serve as high-performance binders in energetic composites . These binders are crucial for maintaining cohesion between the components of a formulation and imparting desired mechanical properties like flexibility and tensile strength. They are predominantly used in solid propellant and polymer-bonded explosive formulations.

Organic Synthesis

The azide group present in 3-(Azidomethyl)-3-ethyloxetane is highly reactive, making it a valuable building block in organic synthesis. It can be used to construct more complex molecules that contain the azide functionality, which is essential in various chemical reactions.

Click Chemistry

Click chemistry involves a set of reactions where azides, such as those in 3-(Azidomethyl)-3-ethyloxetane, allow for rapid and efficient bond formation. This compound can be used in click reactions to create a diverse range of products with applications in material science and drug development.

Bioconjugation

Bioconjugation is the process of attaching molecules to biological targets like proteins or DNA. The azide group in 3-(Azidomethyl)-3-ethyloxetane can be utilized for this purpose, enabling the labeling or modification of biomolecules for various research applications.

Energetic Thermoplastic Elastomers (ETPEs)

3-(Azidomethyl)-3-ethyloxetane is a key monomer in the production of ETPEs, such as poly(3-azidomethyl-3-methyloxetane) and its copolymers . These materials combine the properties of elastomers and plastics, making them suitable for applications that require both flexibility and strength.

Propellant Formulations

The energetic nature of 3-(Azidomethyl)-3-ethyloxetane makes it a candidate for use in propellant formulations . Its incorporation into propellants can enhance performance by contributing to the overall energy content of the formulation.

Polymer Crosslinking

Crosslinking reactions are essential for creating polymers with desired properties. 3-(Azidomethyl)-3-ethyloxetane can participate in crosslinking reactions, leading to the development of polymers with specific mechanical and thermal properties .

Energetic Polymer Research

Research into energetic polymers often involves the study of compounds like 3-(Azidomethyl)-3-ethyloxetane. These studies aim to understand and improve the properties of polymers used in energetic materials, such as their stability, energy release, and reaction kinetics .

作用機序

The mechanism of action of 3-(Azidomethyl)-3-ethyloxetane in DNA sequencing involves the use of SERS to monitor the appearance of the azide-specific Raman peak at 2125 cm−1 as a result of polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand and disappearance of this Raman peak with cleavage of the azido label to permit the next nucleotide incorporation .

将来の方向性

The future directions of 3-(Azidomethyl)-3-ethyloxetane could involve its use in the synthesis of novel energetic polymers and binders. These could provide heavy space missions the needed extra boost. Energetic binders could also be paired with chlorine-free energetic oxidizers to synergistically provide a specific impulse exceedingly higher than the current formulation while reducing pollution .

特性

IUPAC Name |

3-(azidomethyl)-3-ethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-6(3-8-9-7)4-10-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZICNYSTJMRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(Azidomethyl)-3-ethyloxetane suitable for use in energetic materials?

A1: 3-(Azidomethyl)-3-ethyloxetane is an attractive monomer for energetic materials due to the presence of both azide (-N3) and oxetane groups within its structure. [] The azide group is known to impart high energy content to a molecule, while the oxetane ring can undergo ring-opening polymerization to form stable, high-molecular-weight polymers. [] This combination makes it possible to synthesize energetic binders and plasticizers with desirable properties like high energy density and good mechanical properties.

Q2: How is 3-(Azidomethyl)-3-ethyloxetane polymerized, and what are the properties of the resulting polymer?

A2: 3-(Azidomethyl)-3-ethyloxetane (AMEO) can be polymerized via cationic ring-opening polymerization using a catalyst like boron trifluoride etherate. [] This process results in a solid energetic polymer, poly(3-(Azidomethyl)-3-ethyloxetane) (PAMEO). [] The polymer's structure has been confirmed through various analytical techniques, including IR and NMR spectroscopy. [] PAMEO exhibits desirable properties for energetic materials, including good thermal stability and a high energy content, making it suitable for further exploration in propellant formulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)

![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)